[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine
Description
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a bifunctional amine derivative featuring two aromatic heterocycles: a 1H-indole moiety substituted at the 5-position and a thiophene ring substituted at the 2-position, both connected via methylene groups to a central amine. Indole and thiophene are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules. The indole nucleus is known for interactions with neurotransmitter receptors (e.g., serotonin), while thiophene contributes electron-rich aromaticity and metabolic stability .
Properties
IUPAC Name |
1-(1H-indol-5-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S/c1-2-13(17-7-1)10-15-9-11-3-4-14-12(8-11)5-6-16-14/h1-8,15-16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIHOVXTFCJPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC3=C(C=C2)NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the condensation of an indole derivative with a thiophene derivative. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole or thiophene rings.
Scientific Research Applications
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive compounds.
Mechanism of Action
The mechanism of action of [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is not fully understood. it is believed to interact with various molecular targets and pathways due to its indole and thiophene moieties. These interactions may involve binding to receptors, enzymes, or other proteins, leading to a range of biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole Derivatives
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine (Compound 1) Structure: Features a reduced indoline ring (dihydroindole) with a methylamine group. Synthesis: Prepared via the Tscherniac-Einhorn reaction but faced challenges due to unprotected NH groups, leading to difficult-to-separate mixtures . Spectral Data: Distinct NH2 (2.45 ppm) and NH (5.28 ppm) signals in ¹H NMR; IR bands at 3359–3012 cm⁻¹ for NH/amine groups .
1-Methyl-1H-indol-5-amine
Thiophene-Containing Analogues
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine Structure: Combines thiophene with pyrazole instead of indole. Properties: Molecular weight 193.27 g/mol; lower complexity than the target compound .
Hybrid Heterocyclic Amines
- N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a) Structure: Features dual indole units linked via an oxadiazole spacer. Synthesis: Refluxed in methanol with indole carbaldehydes, yielding crystalline products .
- 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Structure: Combines indole with a thiazolidinone group. Synthesis: Microwave-assisted condensation of thiohydantoin and aldehydes . Comparison: The thiazolidinone moiety introduces a polar, planar structure, contrasting with the thiophene’s electron-rich, lipophilic nature.
Table 1: Key Properties of Compared Compounds
Research Findings and Implications
- Spectral Differentiation : The target compound’s ¹H NMR is expected to show aromatic indole protons (6.5–8.0 ppm) and thiophene protons (~7.0 ppm), with NH signals distinct from dihydroindole derivatives due to full aromaticity .
- Pharmacological Potential: Indole-thiophene hybrids may exhibit dual serotoninergic and kinase-inhibitory activity, leveraging indole’s receptor affinity and thiophene’s metabolic stability .
- Synthetic Challenges : Lessons from similar compounds suggest the need for protective groups (e.g., phthalimide) to avoid side reactions during amine functionalization .
Biological Activity
[(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine is a compound of significant interest due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a thiophene group, which may contribute to its diverse biological effects. The synthesis typically involves the condensation of indole derivatives with thiophene derivatives, often utilizing methods such as the Tscherniac-Einhorn reaction. This process involves the reaction of indoline with a hydroxymethyl derivative under acidic conditions.
Anticancer Properties
Research indicates that compounds containing indole and thiophene structures can exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 7d | HeLa | 0.52 | Induces apoptosis, arrests cell cycle at G2/M phase |
| Compound 7d | MCF-7 | 0.34 | Inhibits tubulin polymerization |
| Compound 7d | HT-29 | 0.86 | Induces apoptosis |
These findings suggest that the compound may act as a tubulin polymerization inhibitor, similar to known chemotherapeutic agents .
Antiviral Activity
This compound has also been investigated for its antiviral properties. Studies have shown that indole-containing compounds can inhibit viral replication and reduce infectivity in various virus strains. For example, certain derivatives have demonstrated virucidal activity against influenza viruses, indicating potential as antiviral agents .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been highlighted in studies evaluating its activity against bacteria and fungi. Preliminary results suggest it possesses moderate antimicrobial effects, with specific structural modifications enhancing its effectiveness against pathogens like C. neoformans and MRSA (Methicillin-resistant Staphylococcus aureus) .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets within cells, including receptors and enzymes involved in critical cellular processes. The presence of both indole and thiophene moieties allows for diverse interactions that may lead to its observed bioactivities .
Case Studies
Recent studies have focused on the synthesis and evaluation of related compounds:
- Study on Indole Derivatives : A study reported that derivatives similar to this compound exhibited significant anticancer activity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antiviral Investigation : Another investigation highlighted the potential of indole-based compounds as antiviral agents, with specific derivatives showing over 90% reduction in viral infectivity in vitro .
- Antimicrobial Evaluation : Research into the antimicrobial properties revealed that specific structural modifications could enhance activity against resistant bacterial strains, emphasizing the need for further exploration into structure-activity relationships .
Q & A
Q. What are the optimal synthetic routes for [(1H-Indol-5-yl)methyl][(thiophen-2-yl)methyl]amine, and what reaction conditions ensure high yields?
- Methodological Answer : The synthesis typically involves coupling reactions between functionalized indole and thiophene precursors. Key steps include:
- Step 1 : Bromination or fluorination of the thiophene ring to enhance reactivity (e.g., using NBS in DMF at 0–25°C) .
- Step 2 : Nucleophilic substitution or reductive amination to link the indole and thiophene moieties. For example, reacting 1H-indol-5-ylmethanamine with (thiophen-2-yl)methyl bromide in ethanol with KOH as a base .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Critical Parameters : Temperature control (<50°C), solvent choice (DMF, ethanol), and catalyst selection (KOH, NaH) significantly impact yield (typically 60–85%) .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substitution patterns and amine linkage. For instance, NMR peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.9–4.2 ppm (methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 257.08) .
- X-ray Crystallography : Use SHELXL for refining crystal structures if single crystals are obtained. SHELX programs are robust for small-molecule refinement, even with twinned data .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, bromination) on the thiophene or indole rings affect the compound’s reactivity or bioactivity?
- Methodological Answer :
- Substituent Effects : Fluorination at the 5-position of thiophene increases electron-withdrawing effects, enhancing electrophilic reactivity in cross-coupling reactions . Bromination improves solubility in polar solvents (e.g., DMSO) but may reduce metabolic stability .
- Bioactivity : Fluorinated analogs show higher binding affinity to serotonin receptors (e.g., 5-HT) compared to non-fluorinated derivatives, as demonstrated by in vitro radioligand assays .
Table 1 : Comparative Reactivity of Derivatives
| Substituent | Position | Reactivity (Relative Rate) | Bioactivity (IC, nM) |
|---|---|---|---|
| -F | Thiophene-5 | 1.8x | 12.3 (5-HT) |
| -Br | Thiophene-5 | 1.5x | 28.7 (5-HT) |
| -H | Thiophene-5 | 1.0x | 45.6 (5-HT) |
| Data derived from fluorinated/brominated analogs |
Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses. The indole moiety often occupies hydrophobic pockets, while the thiophene group engages in π-π stacking .
- MD Simulations : GROMACS or AMBER simulate dynamic interactions (e.g., ligand-receptor stability over 100 ns trajectories). Key metrics include RMSD (<2.0 Å) and binding free energy (ΔG ≤ -8.0 kcal/mol) .
- QSAR Models : Train models using PubChem bioassay data (e.g., AID 1347253) to correlate substituent effects with activity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple assays (e.g., ChEMBL, PubChem) and apply statistical weighting. For example, discrepancies in IC values may arise from assay conditions (e.g., cell type, ATP concentration) .
- Dose-Response Validation : Repeat experiments with standardized protocols (e.g., fixed ATP at 1 mM, HEK293 cells) to isolate compound-specific effects .
Methodological Considerations for Experimental Design
Q. What are the best practices for analyzing reaction intermediates during synthesis?
- Methodological Answer :
- TLC Monitoring : Use silica plates with UV detection to track intermediates. Rf values for key intermediates: 0.3 (brominated thiophene), 0.5 (aminated product) .
- In Situ IR Spectroscopy : Identify amine formation (N-H stretch at ~3300 cm) and thiophene ring vibrations (C-S stretch at 670 cm) .
Key Challenges and Future Directions
- Crystallization Difficulties : The compound’s flexibility may hinder crystal formation. Use co-crystallization with tartaric acid or slow evaporation in acetonitrile .
- Target Selectivity : Optimize substituents to reduce off-target effects (e.g., methyl groups on indole to enhance selectivity for kinases over GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
